![molecular formula C12H6Br2N2 B12847510 3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)
3,8-Dibromobenzo[c]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dibromobenzo[c]cinnoline is an organic compound with the molecular formula C₁₂H₆Br₂N₂ It belongs to the class of benzo[c]cinnolines, which are heterocyclic compounds containing a fused benzene and cinnoline ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromobenzo[c]cinnoline typically involves the bromination of benzo[c]cinnoline. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 8 positions of the benzo[c]cinnoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 3,8-Dibromobenzo[c]cinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form various arylated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nitrogen nucleophiles and thiols, often under mild conditions.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura and Stille coupling reactions.
Major Products:
Substitution Products: Various substituted benzo[c]cinnoline derivatives.
Coupling Products: Mono- and di(het)arylated derivatives.
科学研究应用
3,8-Dibromobenzo[c]cinnoline has several applications in scientific research:
作用机制
The mechanism of action of 3,8-Dibromobenzo[c]cinnoline involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These atoms can be selectively substituted, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced .
相似化合物的比较
- 3,8-Dichlorobenzo[c]cinnoline
- 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)
Comparison: 3,8-Dibromobenzo[c]cinnoline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to other halogenated benzo[c]cinnolines. For example, 3,8-Dichlorobenzo[c]cinnoline may exhibit different reactivity due to the presence of chlorine atoms instead of bromine .
属性
分子式 |
C12H6Br2N2 |
|---|---|
分子量 |
338.00 g/mol |
IUPAC 名称 |
3,8-dibromobenzo[c]cinnoline |
InChI |
InChI=1S/C12H6Br2N2/c13-7-1-3-9-10-4-2-8(14)6-12(10)16-15-11(9)5-7/h1-6H |
InChI 键 |
DHEJMXHUNWPNME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C=CC(=CC3=NN=C2C=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




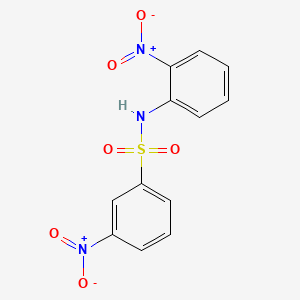
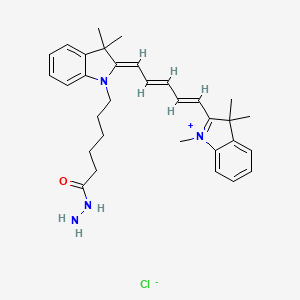
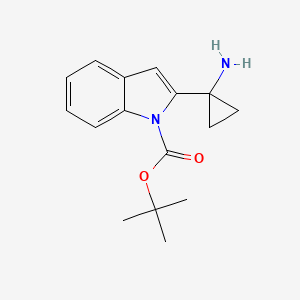
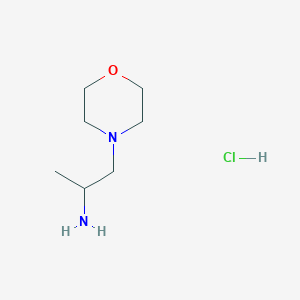

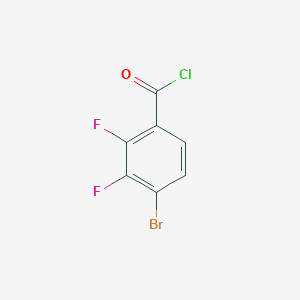

![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
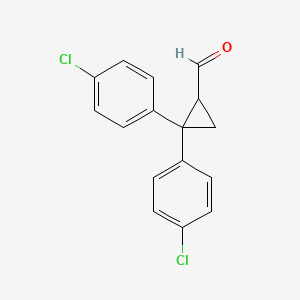
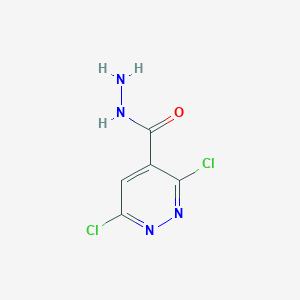
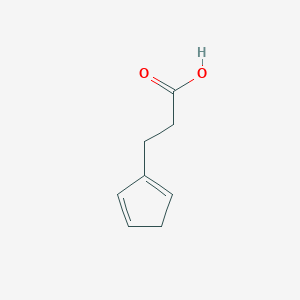
![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
